3-Methyltetrahydrofuran-3-OL
Overview
Description
3-Methyltetrahydrofuran-3-OL: is an organic compound with the molecular formula C5H10O2 . It is a colorless liquid with a characteristic odor. This compound is structurally similar to tetrahydrofuran, with a methyl group and a hydroxyl group attached to the third carbon of the tetrahydrofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyltetrahydrofuran-3-OL can be synthesized through various chemical reactions. One common method involves the use of methylmagnesium bromide and dihydrofuran-3(2H)-one in diethyl ether at 0°C. The reaction is quenched with saturated ammonium chloride and extracted with ether .
Industrial Production Methods: Industrial production of this compound often involves the reduction of 3-(hydroxymethyl)tetrahydrofuran or 3-formyltetrahydrofuran using a secondary alcohol in the presence of a zirconia catalyst.
Chemical Reactions Analysis
Types of Reactions: 3-Methyltetrahydrofuran-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Forms 3-methyltetrahydrofuran-3-one.
Reduction: Produces 3-methyltetrahydrofuran.
Substitution: Results in halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Methyltetrahydrofuran-3-OL is used as a solvent in organic synthesis due to its ability to dissolve various substances during the creation of new organic compounds .
Medicine: The compound is being explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of various industrial chemicals and as a solvent in different industrial processes .
Mechanism of Action
The mechanism by which 3-Methyltetrahydrofuran-3-OL exerts its effects involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, it acts as a hydrogen donor, facilitating the transfer of hydrogen atoms to the target molecule .
Comparison with Similar Compounds
2-Methyltetrahydrofuran: Similar in structure but with the methyl group attached to the second carbon.
Tetrahydrofuran: Lacks the methyl and hydroxyl groups.
Uniqueness: 3-Methyltetrahydrofuran-3-OL is unique due to its specific functional groups, which confer distinct chemical reactivity and physical properties compared to its structural isomers .
Properties
IUPAC Name |
3-methyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(6)2-3-7-4-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCMEOZFMPJHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430700 | |
Record name | 3-METHYLTETRAHYDROFURAN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64360-69-6 | |
Record name | 3-METHYLTETRAHYDROFURAN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyloxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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